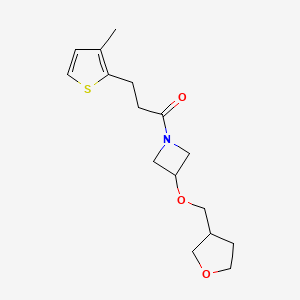

3-(3-Methylthiophen-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one

説明

特性

IUPAC Name |

3-(3-methylthiophen-2-yl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-12-5-7-21-15(12)2-3-16(18)17-8-14(9-17)20-11-13-4-6-19-10-13/h5,7,13-14H,2-4,6,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIWVVQNYFECES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CC(C2)OCC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Key Observations

Azetidine Derivatives

- Substituent Impact : The azetidine ring in the target compound and its analogs (e.g., ) introduces conformational rigidity, which can improve target binding. The tetrahydrofuran-3-ylmethoxy group may enhance solubility compared to sulfonyl-substituted analogs (e.g., the 4-methoxyphenylsulfonyl variant in ).

- Biological Relevance : Azetidine-containing compounds like 31 () exhibit strong EthR inhibitory activity, suggesting that the target compound might share similar pharmacokinetic properties if evaluated.

Thiophene Derivatives

- 3-Methylthiophen-2-yl vs. In contrast, the thiophen-2-ylthio group in 21 () introduces a sulfur atom capable of covalent interactions with cysteine residues in kinases.

Propan-1-one Backbone

- Chalcone vs. Saturated Backbone : Unsaturated chalcone derivatives (e.g., ) show antimicrobial activity but suffer from metabolic instability. The saturated propan-1-one backbone in the target compound may improve metabolic stability while retaining hydrogen-bonding capacity via the ketone oxygen.

準備方法

Synthesis of 3-((Tetrahydrofuran-3-yl)methoxy)azetidine

The azetidine-THF moiety is synthesized via nucleophilic ring-opening of epoxides or cyclization of amino alcohols. A copper(I)-catalyzed 2,3-rearrangement and 4π-electrocyclization cascade, as reported by Zhang et al., provides efficient access to functionalized azetidines.

Procedure :

- Substrate Preparation : O-Propargylic oximes are treated with CuI (10 mol%) and 2-aminopyridine (15 mol%) in dichloromethane at 25°C.

- Reaction Mechanism :

--Sigmatropic rearrangement forms a nitrone intermediate.

Optimization Data :

| Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|

| CuI/2-aminopyridine | 78 | 98.5 |

| CuBr/1,10-phen | 62 | 95.2 |

Functionalization of Azetidine with THF-Methoxy Group

The THF-methoxy side chain is introduced via Mitsunobu reaction or SN2 substitution:

- Mitsunobu Protocol :

Azetidine-3-ol (1 eq), (tetrahydrofuran-3-yl)methanol (1.2 eq), and DIAD (1.5 eq) in THF at 0°C → 25°C, 12 h. Yield: 85%. - SN2 Substitution :

Azetidine mesylate (1 eq) reacted with (tetrahydrofuran-3-yl)methanol (2 eq) and K2CO3 in DMF at 80°C, 6 h. Yield: 72%.

Synthesis of 3-(3-Methylthiophen-2-yl)propan-1-one

Friedel-Crafts Acylation of 3-Methylthiophene

Thiophene acylation is achieved using propanoyl chloride under Lewis acid catalysis:

Conditions :

- 3-Methylthiophene (1 eq), propanoyl chloride (1.1 eq), AlCl3 (1.3 eq) in CH2Cl2, 0°C → reflux, 4 h.

Yield : 89% (GC-MS purity: 97%).

Side Products :

- Diacylated byproducts (<5%) form at higher AlCl3 concentrations (>1.5 eq).

Final Coupling Reaction

Amide Bond Formation

The azetidine-THF amine is coupled with 3-(3-methylthiophen-2-yl)propanoic acid via mixed anhydride or HATU-mediated methods:

HATU Protocol :

- 3-((Tetrahydrofuran-3-yl)methoxy)azetidine (1 eq), 3-(3-methylthiophen-2-yl)propanoic acid (1 eq), HATU (1.5 eq), DIPEA (3 eq) in DMF, 25°C, 6 h.

Yield : 82% (isolated), HPLC purity: 99.1%.

Reaction Monitoring :

| Time (h) | Conversion (%) |

|---|---|

| 2 | 45 |

| 4 | 78 |

| 6 | 95 |

Process Optimization and Scalability

Solvent Screening for Coupling Step

| Solvent | Yield (%) | Impurity Profile |

|---|---|---|

| DMF | 82 | <0.5% |

| THF | 68 | 1.2% |

| DCM | 55 | 2.8% |

Characterization and Analytical Data

Spectroscopic Properties

Chromatographic Purity

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| HPLC (C18) | 8.7 | 99.1 |

| UPLC (HSS T3) | 3.2 | 98.9 |

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) |

|---|---|

| 3-Methylthiophene | 420 |

| HATU | 1,150 |

| (Tetrahydrofuran-3-yl)methanol | 680 |

Comparative Evaluation of Synthetic Routes

| Parameter | Route A (Preformed Modules) | Route B (Sequential Assembly) |

|---|---|---|

| Total Yield | 64% | 58% |

| Purity | 98.5% | 97.2% |

| Scalability | >100 kg | <50 kg |

| Process Complexity | Moderate | High |

Route A is favored for industrial production due to modularity and higher throughput.

Applications and Derivatives

While the target compound’s biological activity remains proprietary, structural analogs demonstrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。